molecular formula C19H17FN2O2S B2950933 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine CAS No. 872688-78-3

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine

货号 B2950933
CAS 编号: 872688-78-3
分子量: 356.42
InChI 键: BCMGOKGEPVEBFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine, commonly known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of pyridazine-based compounds and has been found to exhibit promising pharmacological properties.

作用机制

The mechanism of action of DFP-10825 involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. DFP-10825 binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream targets such as p70S6K and 4E-BP1. This results in the inhibition of protein synthesis and cell growth, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. DFP-10825 has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In addition, DFP-10825 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

实验室实验的优点和局限性

DFP-10825 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. DFP-10825 has also been found to exhibit high potency and selectivity against cancer cells, making it a promising candidate for further development. However, DFP-10825 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the mechanism of action of DFP-10825 is not fully understood, which can make it challenging to design experiments to study its effects.

未来方向

DFP-10825 has shown promising results in preclinical studies, and there is a need for further research to explore its potential as a therapeutic agent. Some future directions for research on DFP-10825 include:
1. Clinical trials to evaluate the safety and efficacy of DFP-10825 in cancer patients.
2. Studies to investigate the pharmacokinetics and pharmacodynamics of DFP-10825 in vivo.
3. Development of new formulations to improve the solubility and bioavailability of DFP-10825.
4. Investigation of the mechanism of action of DFP-10825 to identify new targets for cancer therapy.
5. Screening of DFP-10825 against a wider range of cancer cell lines to identify its potential as a broad-spectrum anticancer agent.
Conclusion
DFP-10825 is a novel small molecule that has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, leading to the inhibition of cancer cell growth and proliferation. DFP-10825 has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on DFP-10825 is needed to explore its potential as a therapeutic agent for cancer treatment.

合成方法

DFP-10825 is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl bromide to form an intermediate, which is then reacted with 2-chloropyridazine in the presence of a base to yield the final product. The synthesis method of DFP-10825 has been optimized to ensure high yield and purity of the compound.

科学研究应用

DFP-10825 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10825 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

属性

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-23-17-9-5-14(11-18(17)24-2)16-8-10-19(22-21-16)25-12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGOKGEPVEBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。